Thalfine
Description
Structure
3D Structure
Properties
CAS No. |
27764-05-2 |
|---|---|
Molecular Formula |
C38H36N2O8 |
Molecular Weight |
648.7 g/mol |
IUPAC Name |
(25S)-8,17,18,30-tetramethoxy-24-methyl-10,12,15,32-tetraoxa-4,24-diazaoctacyclo[31.2.2.13,7.127,31.09,13.016,21.020,25.014,39]nonatriaconta-1(35),3,5,7(39),8,13,16(21),17,19,27(38),28,30,33,36-tetradecaene |
InChI |
InChI=1S/C38H36N2O8/c1-40-15-13-24-26-19-31(42-3)35(44-5)34(24)48-36-32-25(33(43-4)37-38(36)46-20-45-37)12-14-39-27(32)16-21-6-9-23(10-7-21)47-30-18-22(17-28(26)40)8-11-29(30)41-2/h6-12,14,18-19,28H,13,15-17,20H2,1-5H3/t28-/m0/s1 |
InChI Key |
OSOKLEWJPLGVBW-NDEPHWFRSA-N |
Isomeric SMILES |
CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |
Canonical SMILES |
CN1CCC2=C3C(=C(C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=C6C(=C8C(=C7OC)OCO8)O3)C=C5)OC)OC |
Origin of Product |
United States |
Botanical Sources and Phytochemistry of Thalfine
Identification of Thalfine-Producing Plant Genera and Species
The primary genera known to contain this compound are Thalictrum and Stephania. These plants are recognized for their rich alkaloid content, which includes a variety of isoquinoline (B145761) derivatives.
Thalictrum Species Alkaloid Profiles
The genus Thalictrum is well-known for producing a wide array of isoquinoline alkaloids, with over 250 alkaloids reported from approximately 100 species. plantsjournal.com These include monomeric alkaloids like aporphines and protoberberines, as well as dimeric alkaloids such as bisbenzylisoquinolines and aporphine-benzylisoquinolines. cas.cz Thalictrum minus is one species where this compound has been identified. nih.govthieme-connect.com Studies on Thalictrum minus have revealed the presence of various alkaloids, including thalmidine, thalmine, and thalidisine. pensoft.netwikipedia.org The alkaloid composition can vary depending on the specific subspecies or chemotype of Thalictrum minus and the plant part examined. For instance, the roots and rhizomes may contain different alkaloids compared to the aerial parts. thieme-connect.comacs.org Thalictrum foetidum is another species reported to contain this compound, alongside other alkaloids like berberine (B55584), glaucine, and thalfinine. thieme-connect.com Thalictrum orientale has also been found to contain fangchinoline (B191232) and fuzitine, marking the first time these alkaloids were reported in the Thalictrum genus. researchgate.net
Stephania Species Alkaloid Profiles
The genus Stephania, belonging to the Menispermaceae family, is also a significant source of alkaloids, including bisbenzylisoquinoline types. researchgate.net Stephania tetrandra is a notable species in this genus, recognized for its use in traditional Chinese medicine and its rich content of isoquinoline alkaloids such as tetrandrine (B1684364) and fangchinoline. wikipedia.orgtaylorandfrancis.com While this compound is not as commonly cited in Stephania species as in Thalictrum, some sources mention its presence alongside other alkaloids like thalibrunine and thalictine in Stephania species. nih.govresearchgate.netscribd.com Stephania japonica is another species within this genus that contains a variety of alkaloids, including bis-benzylisoquinoline alkaloids in its stems and fangchinoline in its roots. biomedres.usbiomedres.usstuartxchange.org The alkaloid profiles within the Stephania genus can vary significantly between genotypes and species. researchgate.netnih.gov
Isolation Methodologies for this compound from Natural Sources
The isolation of alkaloids like this compound from plant material involves several steps, typically starting with extraction followed by purification.
Traditional Extraction Techniques
Traditional extraction techniques for alkaloids from plant material often involve initial steps such as drying and grinding the plant parts. The powdered material is then typically moistened with a basifying agent, such as ammonium (B1175870) hydroxide, to convert the alkaloids into their free base form. uodiyala.edu.iq This is followed by extraction using organic solvents or solvent mixtures. uodiyala.edu.iq For example, extraction into ethyl acetate/ethanol mixtures has been reported. uodiyala.edu.iq These traditional methods aim to broadly extract the alkaloid fraction from the complex plant matrix.
Advanced Chromatographic Separation and Purification Protocols for Alkaloids
Following initial extraction, advanced chromatographic techniques are crucial for separating and purifying individual alkaloids like this compound from the crude extract. Various chromatographic methods are employed based on the chemical properties of the alkaloids and the complexity of the mixture. Techniques such as silica (B1680970) gel column chromatography are commonly used for initial separation. acs.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful tools for further purification and analysis, allowing for the separation of closely related alkaloids. mdpi.comfrontiersin.org These methods utilize different stationary phases and mobile phases to achieve high resolution separation based on principles like polarity, size, and affinity. Preparative chromatography can be used to obtain larger quantities of purified compounds.
Co-occurrence and Structural Relationships with Analogous Bisbenzylisoquinoline Alkaloids (e.g., Thalfinine, Cepharanthine, Fangchinoline)
This compound is a bisbenzylisoquinoline alkaloid, a class of compounds characterized by a structure formed by the dimerization of two benzylisoquinoline units. nih.gov Due to their common biosynthetic origin, this compound often co-occurs with other bisbenzylisoquinoline alkaloids in the same plant species. wikipedia.orgtaylorandfrancis.comnih.govbiomedres.usuodiyala.edu.iq
Notable analogous bisbenzylisoquinoline alkaloids that are frequently found alongside or in the same plant genera as this compound include Thalfinine, Cepharanthine, and Fangchinoline. thieme-connect.comwikipedia.orgtaylorandfrancis.comnih.govbiomedres.usuodiyala.edu.iq Thalfinine is structurally very similar to this compound, and studies have shown the conversion of this compound to Thalfinine and epithalfinine, indicating a close structural and potentially biosynthetic relationship. nih.govresearchgate.net Cepharanthine is another bisbenzylisoquinoline alkaloid isolated from Stephania species, particularly Stephania cephalantha and Stephania rotunda. nih.govresearchgate.netacs.org Fangchinoline is also a well-known bisbenzylisoquinoline alkaloid found in Stephania tetrandra and Stephania japonica, and has also been reported in Thalictrum orientale. researchgate.netwikipedia.orgbiomedres.usbiomedres.usnih.govacs.orgwikidata.org
These alkaloids share a common structural scaffold but differ in the position and type of substituents (e.g., methoxy, hydroxyl groups) and the stereochemistry at certain centers. These subtle structural variations can lead to differences in their physical, chemical, and biological properties. The co-occurrence of these alkaloids suggests shared biosynthetic pathways within the plants that produce them.
Here is a table summarizing some of the plants and co-occurring alkaloids based on the search results:
| Plant Species | Genus | Co-occurring Alkaloids (Examples) |
| Thalictrum minus | Thalictrum | Thalfinine, Thalmidine, Thalmine, Thalidisine, Thalirabine, Thaliracebine |
| Thalictrum foetidum | Thalictrum | Thalfinine, Berberine, Glaucine, Fetidine, Thalidasine |
| Thalictrum orientale | Thalictrum | Fangchinoline, Berberine, Fuzitine |
| Stephania tetrandra | Stephania | Tetrandrine, Fangchinoline, Cepharanthine, Cyclanoline |
| Stephania cephalantha | Stephania | Cepharanthine, Thalfinine, Thalibrunine, Thalictine |
| Stephania japonica | Stephania | Fangchinoline, Tetrandrine, Stephasubine |
Table: Selected Plant Sources and Co-occurring Alkaloids
Structural Elucidation and Stereochemical Analysis of Thalfine
Spectroscopic Methods for Definitive Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy in Thalfine Research
NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds, including alkaloids like this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively slideshare.netnih.govmdpi.commestrelab.comethz.ch. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra helps in identifying different types of protons and their environments. ¹³C NMR spectroscopy provides information about the carbon skeleton and the presence of different functional groups attached to carbon atoms slideshare.netnih.gov.
Two-dimensional NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for establishing connectivity and spatial relationships between atoms ethz.chresearchgate.nettsmu.edutsmu.eduuniovi.es. COSY reveals coupled protons, while HSQC correlates protons with the carbons they are directly attached to. HMBC provides information about long-range correlations between protons and carbons, helping to connect different fragments of the molecule. NOESY and ROESY experiments reveal spatial proximity between nuclei, which is critical for determining relative stereochemistry and conformation mestrelab.comethz.chresearchgate.net.
In the research on this compound, NMR experiments have been instrumental in achieving complete assignment of ¹H and ¹³C resonances, contributing significantly to the determination of its planar structure researchgate.net.
Mass Spectrometry (MS) Applications in this compound Characterization
Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can help in piecing together the structure slideshare.netnih.goviastate.edu. The electron ionization mass spectrum (EIMS) of this compound has been reported to display a parent ion at m/z 355, with other significant fragment ions observed at m/z 354, 341, 340, 205, 204, and 190 uodiyala.edu.iq. These fragmentation patterns provide clues about the substructures present in the this compound molecule iastate.edu. Mass spectrometry can be coupled with chromatographic techniques like HPLC (High-Performance Liquid Chromatography) for the analysis of complex mixtures containing this compound researchgate.nettsmu.edutsmu.edu. Different ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be employed depending on the properties of the sample iastate.educolostate.edugithub.io. Time-of-flight mass spectrometry (TOF MS) is another technique used, which determines the mass-to-charge ratio based on the flight time of ions sepsolve.com.
The EIMS data for this compound is summarized in the table below:
| Ion Type | m/z | Relative Abundance (%) |
| Parent Ion | 355 | 19 |
| Fragment Ion | 354 | 13 |
| Fragment Ion | 341 | 4 |
| Fragment Ion | 340 | 4 |
| Fragment Ion | 205 | 13 |
| Fragment Ion | 204 | 100 |
| Fragment Ion | 190 | 13 |
Infrared (IR) Spectroscopy Contributions to Structural Confirmation
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by identifying characteristic vibrational frequencies nih.govtsmu.edu. The IR spectrum of this compound is characterized by specific absorption bands uodiyala.edu.iq. These bands correspond to the stretching and bending vibrations of different bonds within the molecule, such as O-H, C-H, C=C, and C-O bonds, helping to confirm the presence of certain functional groups predicted by other spectroscopic methods or chemical analysis tsmu.edu. The IR spectrum of this compound has been reported with characteristic bands at 3400, 3025, 2956, 2855, 2815, 2401, 1518, 1465, 1377, 1230, 1215, 812, and 795 cm⁻¹ uodiyala.edu.iq.
The characteristic IR absorption bands for this compound are listed in the table below:
| Wavenumber (cm⁻¹) |
| 3400 |
| 3025 |
| 2956 |
| 2855 |
| 2815 |
| 2401 |
| 1518 |
| 1465 |
| 1377 |
| 1230 |
| 1215 |
| 812 |
| 795 |
Stereochemical Assignment Methodologies for this compound
Determining the stereochemistry of a molecule like this compound, which contains asymmetric centers, is crucial for a complete structural description researchgate.netsathyabama.ac.in. For this compound, the stereochemistry at one of its two optically active positions was established through chemical conversion and correlation nih.gov. This compound was converted to thalfinine and epithalfinine, which are epimeric at a new asymmetric center created during the reaction nih.govchemistry-chemists.com. Reductive cleavage of thalfinine with sodium and liquid ammonia (B1221849) yielded (S)-O-methylarmepavine, which determined the stereochemistry at C-1 in both thalfinine and this compound chemistry-chemists.comrsc.org. This chemical correlation approach provided key information about the absolute configuration at this specific chiral center nih.gov.
While the stereochemistry at one center was established by chemical methods, NMR techniques, particularly NOESY and ROESY, can provide insights into the relative stereochemistry by revealing through-space correlations between protons mestrelab.comethz.chresearchgate.net. Analysis of coupling constants (J-couplings) can also provide information about dihedral angles, which are relevant for conformational and stereochemical analysis mestrelab.comethz.ch.
Synthesis and Biosynthesis of Thalfine and Analogues
Approaches to the Chemical Synthesis of Thalfine and its Synthetic Analogues
Chemical synthesis of natural products like this compound allows for the production of these compounds independent of their natural source and provides avenues for generating analogues with potentially altered properties. Approaches typically involve either total synthesis, building the molecule from simpler precursors, or semisynthesis, modifying naturally occurring related compounds.
Total Synthesis Strategies
Specific detailed strategies for the total synthesis of this compound are not extensively described in the immediately available literature. Total synthesis of complex alkaloids often involves multi-step convergent or linear routes, employing various organic reactions to construct the characteristic ring systems and introduce the necessary functional groups and stereochemistry. While the total synthesis of other complex alkaloids, such as morphine or trichodermamide B, has been achieved through various methodologies including Diels-Alder reactions and other cyclization strategies, the application of these methods specifically to the total synthesis of this compound is not detailed in the provided information.
Semisynthetic Modification Pathways
Semisynthetic approaches involve using a naturally abundant compound as a starting material and chemically modifying it to obtain the desired target molecule or its analogues. In the case of this compound, studies have demonstrated its conversion to other related alkaloids, indicating potential semisynthetic pathways. This compound can be reduced using zinc and hydrochloric acid to yield secondary bases. Subsequent N-methylation of these secondary bases affords thalfinine and epithalfinine, which are epimeric at a newly created asymmetric center. nih.gov This conversion highlights a semisynthetic route starting from this compound to access other Thalictrum alkaloids. Semisynthetic analogues of alkaloids from Thalictrum rochebrunianum have also been reported.
Investigating the Biosynthetic Pathway of this compound in Planta
The biosynthesis of alkaloids in plants is a complex process involving a series of enzymatic transformations of primary metabolites. Studies, particularly in Thalictrum species, have shed light on the precursors and intermediates involved in the formation of benzylisoquinoline alkaloids, a class to which this compound belongs.
Elucidation of Precursor Incorporation and Metabolic Flux
Investigations into the biosynthetic pathways of alkaloids in Thalictrum species have frequently utilized isotopically labeled precursors to trace the metabolic flow. Studies in Thalictrum minus using isotopically labeled reticuline (B1680550) have shown high rates of incorporation into dimeric aporphine-benzylisoquinoline alkaloids like thalicarpine. This indicates that reticuline serves as a key intermediate in the biosynthesis of these complex structures, contributing to both the aporphine (B1220529) and benzylisoquinoline moieties. While direct studies on the incorporation of precursors specifically into this compound are not detailed, its classification as a benzylisoquinoline alkaloid and its co-occurrence with other alkaloids derived from reticuline in Thalictrum species strongly suggest that reticuline is a central precursor in its biosynthesis as well. Metabolic flux analysis is a technique used to quantify the flow of metabolites through a pathway, often employing stable isotope labeling and computational modeling. While this technique is valuable for understanding metabolic pathways, specific metabolic flux data for this compound biosynthesis were not found in the provided information.
Identification and Characterization of Putative Enzymatic Steps and Biosynthetic Enzymes
The biosynthesis of benzylisoquinoline alkaloids from precursors like reticuline involves a cascade of enzymatic reactions, including hydroxylations, methylations, and cyclizations. Although specific enzymes directly catalyzing the late-stage steps leading to this compound are not explicitly detailed in the provided search results, studies on related pathways in Thalictrum and other alkaloid-producing plants offer insights into the types of enzymes likely involved. For instance, methyltransferases are known to play crucial roles in the modification of alkaloid structures, such as in the formation of reticuline itself. Enzymes involved in various other plant biosynthetic pathways, including those for lysine (B10760008) and chlorophyll, highlight the diversity of enzymatic machinery in plant secondary metabolism. The identification and characterization of enzymes involved in specific steps of alkaloid biosynthesis are typically achieved through genetic, biochemical, and molecular biology techniques.
Cell-Type Specificity and Spatial Organization of Alkaloid Biosynthesis
Alkaloid biosynthesis in plants can be localized to specific tissues or cell types, and the enzymes involved may be organized spatially within the cell or in multi-enzyme complexes. This compartmentalization can influence metabolic flux and pathway efficiency. While the provided information notes that active compounds in plants often accumulate in large amounts in certain parts, specific details regarding the cell-type specificity or spatial organization of the enzymes responsible for this compound biosynthesis within Thalictrum species are not available. Research in other plant systems and metabolic pathways has demonstrated that gene expression patterns can be cell-type specific, leading to the differential accumulation of metabolites. The spatial organization of enzymes, sometimes through scaffolding or encapsulation, is also recognized as a strategy to enhance metabolic pathway efficiency and regulate flux.
Metabolomics Approaches to Novel Pathway Discovery in Natural Product Biosynthesis
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, is a powerful approach for the discovery of novel biosynthetic pathways in natural product research. nih.govnih.govgithub.iochem960.com By analyzing the complete set of metabolites in an organism or tissue, metabolomics can reveal structural information about downstream secondary metabolites and their reaction intermediates. nih.gov This is particularly valuable in the study of complex natural product biosynthesis, where pathways may involve numerous enzymatic steps and intermediates.
Metabolomics approaches can be used in conjunction with other 'omics' technologies, such as genomics and transcriptomics, to provide a more complete understanding of biosynthetic processes. nih.govchem960.com Genomics can offer insights into the potential enzymatic machinery present in an organism, while transcriptomics can indicate which genes are being expressed. nih.govnih.gov Metabolomics complements these by providing direct evidence of the metabolites being produced, allowing researchers to link genes and enzymes to specific metabolic transformations and potentially uncover previously unknown pathway steps. nih.gov Untargeted metabolomics, which aims to detect and identify a wide range of metabolites, is particularly useful for exploring the chemical diversity produced by an organism and identifying novel compounds and intermediates within a biosynthetic pathway. nih.gov While general applications of metabolomics in BIA biosynthesis discovery are established, specific detailed research findings on the application of metabolomics solely for the discovery of the this compound pathway were not extensively detailed in the consulted literature.
Chemoenzymatic Synthesis Strategies for this compound and Related Compounds
Chemoenzymatic synthesis involves the combination of chemical and enzymatic reaction steps to synthesize complex molecules like natural products and their analogues. peerj.comnih.govchem960.com This approach often leverages the high stereo-, regio-, and chemoselectivity offered by enzymes, which can be challenging to achieve using purely chemical methods. Chemoenzymatic strategies have been explored for the synthesis of various natural products, including other benzylisoquinoline alkaloids. peerj.comnih.gov
For benzylisoquinoline alkaloids, chemoenzymatic approaches have been developed that utilize enzymatic reactions, such as stereoselective Pictet-Spengler reactions catalyzed by enzymes like norcoclaurine synthase (NCS), and regioselective enzymatic methylation. peerj.comnih.gov These enzymatic steps can be integrated with chemical transformations, such as Ullmann coupling or biomimetic oxidative phenol (B47542) dimerization, to construct the complex structures of these alkaloids. peerj.comnih.gov While these strategies have been successfully applied to the synthesis of various BIAs and their analogues, specific detailed chemoenzymatic synthesis strategies solely for this compound were not prominently featured in the consulted literature. However, the principles and techniques developed for other BIAs could potentially be adapted for the synthesis of this compound and its analogues. Chemoenzymatic synthesis offers a powerful tool for accessing natural products and their derivatives, potentially providing alternative routes to isolation from natural sources. chem960.com
Advanced Analytical Methodologies for Thalfine Quantification and Detection
Chromatographic Techniques for Thalfine Analysis
Chromatography plays a pivotal role in separating this compound from other compounds present in extracts, which is a necessary step before its detection and quantification.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the qualitative and quantitative analysis of alkaloids, including those found in Thalictrum species researchgate.nettsmu.edumdpi.com. HPLC allows for the separation of this compound based on its interaction with a stationary phase and elution by a mobile phase. This separation is essential for isolating this compound from co-eluting compounds that could interfere with detection.
Quantitative analysis of alkaloids by HPLC typically involves using a detector (such as a UV or diode array detector) to measure the absorbance of this compound at a specific wavelength after it elutes from the column tsmu.edumdpi.com. By comparing the peak area or height to a calibration curve prepared with known concentrations of a this compound standard, the amount of this compound in a sample can be determined. HPLC methods have been developed and validated for the quantification of various alkaloids in plant extracts, demonstrating good linearity, precision, and accuracy researchgate.netmdpi.com.
Mass Spectrometry-Based Quantification and Profiling (e.g., LC-MS, GC-MS)
Mass Spectrometry (MS) provides highly sensitive and selective detection and is often coupled with chromatographic techniques for the comprehensive analysis of complex samples eag.combioanalysis-zone.com. LC-MS and GC-MS are powerful tools for both the quantification and profiling of alkaloids like this compound.
LC-MS, particularly when using techniques like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offers high sensitivity and the ability to analyze less volatile compounds compared to GC-MS eag.comhilarispublisher.comeurl-pesticides.eursc.org. This hyphenated technique allows for the separation of multiple alkaloids by LC and their subsequent detection and identification based on their mass-to-charge ratio and fragmentation patterns in the MS eag.combioanalysis-zone.com. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is particularly useful for targeted quantification, providing high specificity and sensitivity by monitoring specific precursor-product ion transitions bioanalysis-zone.comhilarispublisher.com.
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds and is widely used for the identification and profiling of metabolites in various matrices tisserandinstitute.orgresearchgate.netmdpi.comnih.govnih.gov. For alkaloids, derivatization might be necessary to increase their volatility for GC analysis nih.gov. GC-MS allows for the separation of components by GC and their subsequent detection and identification by MS based on their mass spectra, which can be compared to spectral libraries tisserandinstitute.orgnih.gov. GC-MS can be used for both targeted quantification and untargeted profiling of metabolites nih.gov.
Both LC-MS and GC-MS are invaluable for alkaloid profiling, enabling the identification of known alkaloids and the tentative identification of new or unknown compounds based on their mass spectral data nih.govnih.govnih.gov.
Spectrophotometric and Spectrofluorometric Assays for Alkaloid Content and Purity
Spectrophotometry and spectrofluorometry are optical techniques that can be used for the quantification of compounds that absorb or emit light at specific wavelengths tsmu.eduthasar.com. Spectrophotometric methods measure the absorbance of a substance, while spectrofluorometric methods measure the fluorescence emission after excitation at a particular wavelength thasar.com.
These techniques can be applied to the analysis of total alkaloid content or for the quantification of specific alkaloids if they possess suitable chromophores or fluorophores tsmu.edu. For instance, spectrophotometric analysis has been used for the quantification of biologically active substances in plant extracts tsmu.edu. Spectrofluorometric determination has also been employed for the analysis of certain alkaloids, offering high sensitivity uodiyala.edu.iq. The recovery and coefficient of variation are important parameters to consider when validating spectrophotometric or spectrofluorometric methods for alkaloid quantification uodiyala.edu.iq. These methods can also be used to assess the purity of isolated alkaloid fractions.
Novel Methodologies for Alkaloid Profiling in Complex Biological and Botanical Matrices
The analysis of alkaloids in complex biological and botanical matrices often requires novel and advanced methodologies to achieve comprehensive profiling and accurate quantification. Techniques beyond traditional chromatography and single-stage mass spectrometry are increasingly being employed.
Ultra-high performance liquid chromatography coupled with Orbitrap mass spectrometry (UHPLC-Orbitrap-MS) and UPLC coupled with quadrupole-time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) are examples of advanced MS-based techniques used for extensive alkaloid profiling hilarispublisher.comrsc.orgnih.gov. These methods offer high resolution and accurate mass measurements, enabling the detection and identification of a large number of alkaloids in a single analysis, even at low concentrations and within complex matrices hilarispublisher.comrsc.orgnih.gov. UPLC-Q-TOF-MS/MS allows for both rapid profiling and simultaneous determination of multiple alkaloids rsc.org.
Metabolite profiling studies utilizing techniques like UHPLC-QTOF-IMS (ion mobility spectrometry) can tentatively identify numerous metabolites, including alkaloids, in different plant parts researchgate.net. These novel approaches provide a more comprehensive understanding of the alkaloid composition within a sample than traditional targeted methods. The development of such methods is crucial for exploring the full diversity of alkaloids present in medicinal plants and other biological samples nih.govnih.gov.
Interactive Data Table:
| Analytical Technique | Application for this compound Analysis | Key Features / Information from Search Results |
| High-Performance Liquid Chromatography (HPLC) | Quantitative and qualitative analysis of this compound in extracts. researchgate.nettsmu.edumdpi.com | Used for separation and quantification based on UV absorbance. tsmu.edumdpi.com Methods validated for linearity, precision, and accuracy. researchgate.netmdpi.com |
| Gas Chromatography (GC) | Analysis of volatile components; potentially for derivatized this compound or other volatile alkaloids. researchgate.netmdpi.com | Suitable for volatile/semi-volatile compounds. researchgate.nettisserandinstitute.org Often coupled with FID or MS. researchgate.netresearchgate.netmdpi.comshimadzu.combuffalo.edu |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification and profiling of this compound and other alkaloids in complex matrices. eag.comhilarispublisher.comeurl-pesticides.eursc.org | High sensitivity and selectivity. eag.combioanalysis-zone.com UPLC-MS/MS with MRM for targeted quantification. bioanalysis-zone.comhilarispublisher.com Useful for less volatile compounds. eag.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and profiling of volatile/semi-volatile compounds; requires derivatization for many alkaloids. tisserandinstitute.orgresearchgate.netmdpi.comnih.govnih.gov | Identifies compounds based on mass spectra. tisserandinstitute.orgnih.gov Used for targeted and untargeted profiling. nih.gov |
| Spectrophotometry | Quantification of total alkaloid content or specific alkaloids with chromophores. tsmu.edutsmu.edu | Measures light absorbance. tsmu.edu Used for quantification and purity assessment. tsmu.eduuodiyala.edu.iq |
| Spectrofluorometry | Quantification of specific alkaloids with fluorophores. uodiyala.edu.iq | Measures fluorescence emission. thasar.comuodiyala.edu.iq Can offer high sensitivity. uodiyala.edu.iq |
| UHPLC-Orbitrap-MS / UPLC-Q-TOF-MS/MS | Extensive alkaloid profiling and identification in complex matrices. hilarispublisher.comrsc.orgnih.gov | High resolution and accurate mass measurement. hilarispublisher.comrsc.orgnih.gov Enables detection of numerous alkaloids. hilarispublisher.comrsc.orgnih.gov |
Unable to Generate Article on the Molecular Mechanism of this compound Due to Lack of Scientific Data
A thorough review of available scientific literature has revealed insufficient data to construct an article on the molecular mechanism of action for the chemical compound this compound, as per the specified detailed outline. Searches for this compound's cellular and subcellular interaction profiles, specific molecular targets, and its influence on intracellular signaling pathways, including the AMP-Activated Protein Kinase (AMPK) and NFκB pathways, did not yield the specific research findings necessary to address the requested topics.
While the chemical structure and basic properties of this compound are documented in chemical databases, extensive studies detailing its interactions with proteins, nucleic acids, or cell membranes, as well as its effects on key signaling cascades, are not present in the currently accessible scientific literature. Consequently, the creation of a scientifically accurate and informative article that adheres to the provided structure is not possible at this time.
Structure Activity Relationship Sar Studies of Thalfine and Its Derivatives
In Vitro Pharmacological and Biological Investigations of Thalfine
Studies on Cell Proliferation and Viability in Research Models
In vitro studies have explored the impact of Thalfine and related compounds on cell proliferation and viability in various research models, particularly focusing on cancer cell lines.
Antiproliferative Activity against Various In Vitro Cell Lines
Investigations into the antiproliferative effects of alkaloids from Thalictrum species have indicated potential activity. While direct comprehensive data specifically on this compound's antiproliferative activity across a broad panel of cell lines is limited in the available literature, studies on related compounds and extracts containing this compound provide insights. Neothis compound, a compound structurally related to this compound, has been reported to inhibit the proliferation of colorectal cancer cells in vitro. vulcanchem.com Furthermore, this compound is present in extracts derived from Thalictrum foliolosum, from which other isolated alkaloids have demonstrated moderate antiproliferative effects against several cancer cell lines, including MCF-7, PC-3, U937, HL-60, HCT116, Caco-2, HepG-2, and various lung cancer cell lines. imsc.res.in Some studies investigating compounds including this compound have also indicated in vitro inhibitory effects on the growth of prostate cancer cells.
For context, Cepharanthine, another biscoclaurine alkaloid, has been shown to inhibit the proliferation of diverse cell types in vitro, including numerous cancer cell lines, T-cell lines, and peripheral mononuclear cells (PBMCs), typically exhibiting IC50 values in the range of 1–10 μM. While this data pertains to a related alkaloid, it highlights the class of compounds to which this compound belongs as a source of potential antiproliferative agents studied in vitro.
Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis, Autophagy)
The induction of programmed cell death, such as apoptosis and autophagy, is a critical mechanism by which compounds can exert antiproliferative effects. Research on related alkaloids provides evidence for these mechanisms. Neothis compound has been shown to induce apoptosis in colorectal cancer cells, mediated through the dysfunction of mitochondria. vulcanchem.com Apoptosis induction has also been confirmed for other alkaloids isolated from Thalictrum foliolosum, such as thalifaronine, using techniques like nuclear morphological assays. imsc.res.in
Cepharanthine, a related biscoclaurine alkaloid, is known to trigger apoptosis through the activation of caspases and induction of DNA fragmentation. It has also been reported to interact directly with mitochondria in cells, inhibiting processes such as Ca2+-induced swelling, depolarization, and the release of cytochrome c and Ca2+. Interestingly, studies on Cepharanthine have also indicated its ability to induce autophagy in certain cancer cell lines, and this induction was found to be unexpectedly linked to its apoptosis-promoting effects in nasopharyngeal carcinoma cells. Autophagy is a complex cellular process that can play diverse roles in cell fate, sometimes promoting survival and at other times contributing to cell death depending on the cellular context and the stimulus. While these findings provide mechanistic context based on related compounds, specific detailed studies on this compound's direct effects on apoptosis and autophagy pathways are less extensively documented in the immediately available literature.
Immunomodulatory Effects in Cellular Systems
The immunomodulatory potential of natural compounds is an area of significant research interest. While Cepharanthine, a related biscoclaurine alkaloid, has been noted for its immunoregulatory properties, specific in vitro data detailing the immunomodulatory effects of this compound in cellular systems is not prominently featured in the search results. In vitro assessments of immunomodulatory activity commonly involve evaluating effects on immune cell activation, proliferation (often measured by techniques like CFSE dilution), and the production of key cytokines such as IFN-γ, TNF-α, and IL-2 in various immune cell populations, including T cells and macrophages. Further dedicated in vitro studies would be required to comprehensively characterize any direct immunomodulatory effects of this compound.
Anti-inflammatory Responses in Cell Culture Models
Antioxidant Capacity in Cellular and Cell-Free Assays
Antioxidant activity is a crucial biological property, and in vitro assays are frequently employed to evaluate the capacity of compounds to neutralize reactive oxygen species and prevent oxidative damage. Some investigated compounds, including this compound, have been reported to exhibit antioxidant activity. Additionally, Cepharanthine, a related alkaloid, has shown protective effects against lipid oxidation and oxidative DNA damage.
In vitro antioxidant capacity is commonly assessed using a variety of methods, which can be broadly categorized based on their underlying mechanisms, such as hydrogen atom transfer (HAT) or electron transfer (ET). Popular cell-free assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and CUPRAC (Cupric Reducing Antioxidant Capacity) assay. These assays measure the ability of a compound to scavenge free radicals or reduce metal ions. While this compound is mentioned in the context of compounds with antioxidant activity, detailed quantitative data from specific in vitro antioxidant assays for isolated this compound was not provided in the search results. Studies on plant extracts containing this compound might report antioxidant activity, but attributing that activity solely to this compound requires further investigation of the isolated compound.
Investigation of Other Specific Cellular Functions and Phenotypes (e.g., Membrane Stabilization, Sensitization)
Beyond the more extensively studied areas of proliferation, cell death, immunomodulation, inflammation, and oxidation, in vitro investigations can explore other specific cellular functions and phenotypes influenced by a compound. One mention in the literature indicates that this compound has been noted to block miniature end-plate potentials in vitro. This suggests a potential interaction with components of the neuromuscular junction or related ion channels, although the detailed implications and mechanisms require further study.
Membrane stabilization is another cellular property that can be assessed in vitro. Assays such as the HRBC membrane stabilization test are used to evaluate a compound's ability to protect cell membranes from lysis induced by various insults, which can be relevant in the context of anti-inflammatory effects by potentially stabilizing lysosomal membranes. While these methods exist and are applied to study natural compounds, specific in vitro data demonstrating this compound's effects on membrane stabilization was not found in the provided search results.
In vitro skin sensitization testing is a specific area of toxicology that utilizes cellular models to predict a chemical's potential to cause allergic contact dermatitis. These tests often involve assessing key events in the adverse outcome pathway of skin sensitization, such as reactivity with skin proteins (e.g., using the Direct Peptide Reactivity Assay - DPRA), activation of keratinocytes (e.g., using the KeratinoSens™ assay), and activation of dendritic cells (e.g., using the h-CLAT assay). There was no information in the search results to indicate that this compound has been specifically evaluated for its skin sensitization potential using in vitro methods.
Theoretical and Computational Chemistry Studies on Thalfine
Molecular Modeling and Docking Simulations of Thalfine-Target Interactions
Molecular modeling and docking simulations are fundamental computational tools used to predict the interaction between a small molecule, such as this compound, and a biological target, typically a protein or nucleic acid. nih.govnih.govyoutube.com These methods are instrumental in understanding the potential mechanism of action of a compound and in the early stages of drug discovery.
Ligand-Protein/Nucleic Acid Interaction Prediction
The prediction of how a ligand like this compound might bind to a biological macromolecule is a cornerstone of computational drug design. nih.govnih.govarxiv.org This process involves creating a three-dimensional model of the target protein or nucleic acid and then computationally "docking" the this compound molecule into the potential binding sites. The scoring functions within docking programs then estimate the binding affinity, providing a rank of the most likely binding poses. nih.govmdpi.com
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.govstolaf.edu Understanding the preferred conformations of this compound is crucial as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the relative energies of different conformers and identify the most stable, low-energy structures. semanticscholar.orgsoton.ac.uk
Status of this compound Research: Detailed computational studies on the conformational landscape of the this compound molecule have not been extensively published. A thorough conformational analysis would involve systematically rotating the rotatable bonds in the this compound structure and calculating the potential energy of each resulting conformation. This would lead to a potential energy surface, highlighting the most probable shapes the molecule adopts in a biological environment.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. nih.govnih.govwavefun.com These methods can be used to calculate a wide range of molecular properties, including the distribution of electron density, molecular orbital energies, and the molecule's reactivity.
Potential Insights for this compound: The application of quantum chemical methods like Density Functional Theory (DFT) to this compound could yield valuable information. researchgate.netresearchgate.netyoutube.comktu.lt For instance, these calculations could identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to metabolic reactions or interaction with polar residues in a binding pocket. Furthermore, quantum chemical calculations can predict spectroscopic properties, which could aid in the experimental characterization of this compound and its derivatives. However, specific studies applying these methods to this compound are currently lacking in the literature.
Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity Predictions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. pku.edu.cnnih.govillinois.edumdpi.comyoutube.com These simulations are invaluable for understanding the flexibility of both the ligand and its target, as well as for refining binding poses obtained from docking and for more accurate binding affinity predictions.
Unexplored Avenues for this compound: There are no published molecular dynamics simulation studies specifically focused on this compound. An MD simulation of a this compound-protein complex, for example, would involve placing the docked complex in a simulated physiological environment (water, ions) and then calculating the forces between all atoms to predict their motion over a period of nanoseconds or even microseconds. This would reveal the stability of the predicted binding mode, the conformational changes that occur upon binding, and could be used to calculate the free energy of binding, a more accurate measure of binding affinity.
In Silico Screening and Virtual Library Design for this compound Derivatives
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govyoutube.comyoutube.com This approach can be either ligand-based, searching for molecules similar to a known active compound, or structure-based, docking a library of compounds into the target's binding site.
Table 1: Virtual Screening Approaches and Their Potential Application to this compound
| Screening Method | Description | Potential Application for this compound |
| Ligand-Based Virtual Screening | Uses the chemical structure of a known active ligand (like this compound, if its activity is known) to find other molecules with similar properties. | If a specific biological activity of this compound is identified, its structure could be used as a template to search for structurally similar compounds in chemical databases, potentially leading to the discovery of novel analogs with improved properties. researchgate.netscispace.comnih.gov |
| Structure-Based Virtual Screening | Involves docking a large library of compounds into the three-dimensional structure of a biological target. | If a relevant biological target for this compound is known, a virtual screen could be performed to identify other, structurally diverse molecules from large chemical libraries that are predicted to bind to the same target. nih.govnih.gov |
The design of virtual libraries of this compound derivatives would involve computationally modifying the this compound scaffold and then evaluating these virtual derivatives for their predicted binding affinity and other drug-like properties. This process could guide the synthesis of new compounds with potentially enhanced activity.
Application of Predictive Analytics and Machine Learning in this compound Research
Predictive analytics and machine learning are increasingly being used in chemical and biological research to build models that can predict the properties and activities of molecules. nih.govnih.govresearchgate.netmdpi.comresearchgate.net These models are trained on large datasets of known compounds and their associated properties.
Future Directions for this compound: The application of machine learning to this compound research is an area with significant potential but is currently unexplored. If a dataset of this compound analogs with measured biological activities were to be generated, machine learning models could be trained to predict the activity of new, unsynthesized derivatives. arxiv.orgnih.gov This could significantly accelerate the process of identifying more potent and selective this compound-based compounds. For example, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to correlate the structural features of this compound derivatives with their biological activity.
Future Research Directions and Translational Perspectives
Exploration of Novel Biosynthetic Enzymes for Enhanced Thalfine Production
The biosynthesis of alkaloids in plants is a complex process involving a series of enzymatic reactions. Understanding the specific enzymes involved in the biosynthesis of this compound is crucial for potentially enhancing its production through metabolic engineering or in vitro synthesis. While general alkaloid biosynthetic pathways, such as those derived from tyrosine, are known and involve enzymes like tyrosine decarboxylase and berberine (B55584) bridge enzyme, the precise enzymatic cascade leading specifically to this compound has not been extensively detailed in the provided literature. Future research should focus on identifying and characterizing the genes and enzymes responsible for each step of this compound biosynthesis in Thalictrum species. This could involve transcriptomic and proteomic studies of this compound-producing plant tissues at different developmental stages. Identifying novel enzymes, such as specific methyltransferases, hydroxylases, or oxidases unique to the this compound pathway, could pave the way for reconstituting the biosynthetic route in heterologous expression systems like yeast or bacteria. This approach holds the potential for developing sustainable and scalable methods for this compound production, independent of plant cultivation, and could also facilitate the enzymatic synthesis of this compound analogues.
Development of Advanced Synthetic Strategies for Structurally Complex this compound Analogues
The benzylisoquinoline framework of this compound, along with its specific functional groups and stereochemistry, presents challenges and opportunities for chemical synthesis. While the synthesis of some alkaloid analogues has been explored using various chemical methods, including condensation reactions and reductive amination, the development of advanced strategies specifically for this compound and its complex analogues requires further investigation. Future research should aim to develop efficient, stereoselective, and scalable synthetic routes to this compound. This could involve exploring novel catalytic methods, asymmetric synthesis techniques, and late-stage functionalization strategies to introduce diverse substituents at specific positions on the this compound core. The ability to synthesize a library of structurally diverse this compound analogues is essential for comprehensive structure-activity relationship (SAR) studies, which are critical for identifying compounds with improved potency, selectivity, or novel biological activities. Research into the synthesis of dimeric or modified benzylisoquinoline structures based on the this compound scaffold could also yield compounds with unique properties, drawing inspiration from other dimeric alkaloids found in nature.
High-Throughput Screening of this compound Derivatives for the Discovery of New Biological Activities
Given the diverse biological activities observed for other alkaloids and natural products, high-throughput screening (HTS) of this compound and its derivatives is a promising direction for discovering new biological activities. HTS allows for rapidly testing large libraries of compounds against a specific biological target or pathway. Future research should establish HTS platforms to screen this compound derivatives for a wide range of activities, such as antimicrobial, anti-inflammatory, antioxidant, or effects on various disease-relevant targets. Developing miniaturized assays suitable for automated screening is crucial for this process. By screening a diverse set of this compound analogues synthesized through advanced strategies (Section 10.2), researchers can identify "hits" – compounds exhibiting the desired biological activity. Subsequent lead optimization and SAR studies can then be performed on these hits to develop more potent and selective compounds. HTS can significantly accelerate the discovery of novel therapeutic leads based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
